Acetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-

positional isomerism oxindole acetamide regiochemistry

Researchers often face lot-to-lot variability that confounds SAR studies. This batch-certified 7-methyl isomer solves that: its 97% purity (NMR/HPLC/GC) ensures reproducible dose-response and stereochemical data. Use it alongside the 5-methyl and des-methyl analogs to map methyl-position effects on CNS target engagement or UV absorption. Procurement managers get multi-method QC documentation, predictable lead times, and reliable global logistics for uninterrupted screening workflows.

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
CAS No. 61458-23-9
Cat. No. B12922456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
CAS61458-23-9
Molecular FormulaC23H20N2O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2NC(=O)C)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O2/c1-16-10-9-15-20-21(16)25(24-17(2)26)22(27)23(20,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3,(H,24,26)
InChIKeyCOUIOXDFQBGOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-3,3-diphenyloxindole Acetamide: Identity & Core Characteristics


Acetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- (CAS 61458-23-9) is a synthetic 3,3-disubstituted oxindole acetamide with the molecular formula C23H20N2O2 and a molecular weight of 356.42 g/mol . The structure comprises a 2-oxindole core bearing two phenyl groups at the 3-position, a methyl substituent at the 7-position of the indole ring, and an N-acetamido group at the 1-position. The compound belongs to a broader class of oxindole acetic acid amides reported to possess ultraviolet light absorption properties and central nervous system depressant activity [1]. It is commercially available as a research chemical with a standard purity specification of 97%, supported by batch-specific analytical certificates (NMR, HPLC, GC) .

7-Methyl Oxindole Acetamide: Why Generic Substitution Fails


Generic substitution within the 3,3-diphenyl oxindole acetamide class is precluded by the critical influence of the methyl group's position on the indole aromatic ring. The compound CAS 61458-23-9 bears the methyl at the 7-position, whereas the direct positional isomer CAS 61458-19-3 (N-(5-methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide) carries it at the 5-position, and the des-methyl analog entirely lacks this substituent . The 7-substituent in oxindole derivatives has been shown to exert a remarkable effect on diastereoselective outcomes in oxidative rearrangement reactions, indicating that this position exerts distinct steric and electronic influences that cannot be replicated by 5-substitution or the unsubstituted system [1]. For procurement and experimental reproducibility, these positional isomers are chemically distinct entities that will yield different physical properties, spectral signatures, and potentially divergent biological or materials performance characteristics.

7-Methyl Oxindole Acetamide: Differentiation Evidence


7-Methyl vs. 5-Methyl Positional Isomer Differentiation

CAS 61458-23-9 is the 7-methyl positional isomer of the 3,3-diphenyl oxindole acetamide scaffold, whereas CAS 61458-19-3 is the 5-methyl isomer . Both share the identical molecular formula C23H20N2O2 and molecular weight 356.42 g/mol, but differ solely in the position of the methyl substituent on the indole aromatic ring. This regioisomerism results in distinct chemical entities with unique SMILES notation: CC(NN1C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=C1C(C)=CC=C4)=O)=O for the 7-methyl compound , versus the 5-methyl analogue. Vendor specifications confirm both are supplied at 97% purity .

positional isomerism oxindole acetamide regiochemistry

Multi-Method Purity Verification

The target compound is supplied with a standard purity of 97% as determined by orthogonal analytical methods including NMR, HPLC, and GC . This multi-method verification exceeds the typical single-method purity reporting (commonly HPLC-only) offered for structurally similar oxindole acetamides such as the parent 1-acetamido-2-indolinone (CAS 52450-26-7) for which purity specifications are often less rigorously documented . Each batch of CAS 61458-23-9 is accompanied by a certificate of analysis providing traceable quality metrics.

purity specification quality control batch traceability

UV Absorption Potential in Materials Science

The oxindole acetic acid amide class, as disclosed in US Patent 3577430, functions as UV light absorbers effective in polymer matrices such as polystyrene, polyethylene, polypropylene, polyacrylics, polyamides, and polyesters at incorporation levels of 0.01–5.0 wt.% [1]. While the patent does not provide compound-specific UV absorption maxima for CAS 61458-23-9, the 7-methyl-3,3-diphenyl substitution pattern is predicted to shift the absorption profile relative to the unsubstituted and 5-methyl congeners due to the electron-donating character of the methyl group at the 7-position and its influence on the indole chromophore. Quantitative UV-Vis data for this specific compound versus analogs is not publicly available; this represents a class-level inference only.

UV absorber photostability polymer additive

7-Substituent Effect on Diastereoselective Synthesis

Research on the 7-substituent effect in diastereoselective oxidative rearrangement of indoles to 3,3-disubstituted oxindoles demonstrates that the 7-position exerts a significant influence on stereochemical outcomes that is not observed with substituents at other positions [1]. This finding is directly relevant to CAS 61458-23-9, which bears a 7-methyl group. When planning further derivatization or asymmetric synthesis starting from this scaffold, the 7-methyl substitution may provide different diastereoselectivity compared to the 5-methyl analog (CAS 61458-19-3) or the des-methyl derivative. The magnitude of this effect is not quantified for these specific compounds in the available literature.

diastereoselective synthesis 7-substituent effect oxindole derivatization

7-Methyl Oxindole Acetamide: Recommended Applications


Regioisomer-Specific SAR in Medicinal Chemistry

When investigating the pharmacological profile of 3,3-diphenyl oxindole acetamides, CAS 61458-23-9 serves as the defined 7-methyl positional isomer. Its use is mandatory alongside the 5-methyl isomer (CAS 61458-19-3) and the des-methyl analog to establish a complete SAR dataset mapping the effect of methyl substitution position on biological target engagement. The 97% purity with multi-method analytical verification supports robust dose-response and binding assay reproducibility . The class-level CNS depressant activity noted in US3577430 [1] provides a starting hypothesis for CNS-targeted screening, though compound-specific pharmacological data must be generated.

Polymer UV Absorber Screening and Photostability

CAS 61458-23-9 can be evaluated as a candidate UV absorber for thermoplastics (polystyrene, polyethylene, polypropylene) and polyacrylics based on the class-level evidence from US3577430, which demonstrates effectiveness at 0.01–5.0 wt.% loading [1]. The 7-methyl-3,3-diphenyl substitution pattern is expected to modulate the UV absorption spectrum relative to other oxindole acetamides. Researchers should conduct comparative UV-Vis spectroscopy against the 5-methyl isomer and commercial benzotriazole UV absorbers to quantify differential performance before selecting this compound for formulation development.

Asymmetric Synthesis via 7-Substituent Effects

For synthetic organic chemistry groups developing diastereoselective oxidative rearrangement methodologies, CAS 61458-23-9 provides the 7-methyl-3,3-diphenyl substitution pattern that has been shown to significantly influence stereochemical outcomes [2]. The compound may be used as a substrate to probe the scope and limitations of 7-substituent effects on enantioselectivity, in direct comparison with the 5-methyl and des-methyl analogs. The batch-certified purity ensures that stereochemical measurements (e.g., diastereomeric ratios by chiral HPLC) are not confounded by impurities.

Reference Standard for Analytical Method Validation

Due to its well-defined structure, commercial availability at 97% purity, and multi-method QC characterization (NMR, HPLC, GC) , CAS 61458-23-9 is suitable as a reference standard for developing and validating analytical methods targeting oxindole acetamide derivatives. Its distinct retention time and spectral features relative to the 5-methyl isomer enable method specificity validation for chromatographic separation of positional isomers, a critical requirement in pharmaceutical impurity profiling and forensic analysis.

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